molecular formula C19H25N5O3 B2991972 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea CAS No. 1396766-50-9

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea

カタログ番号: B2991972
CAS番号: 1396766-50-9
分子量: 371.441
InChIキー: QGOATVANNBIRIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a pyrimidine ring substituted at position 6 with a 4-methylpiperidin-1-yl moiety. The 2,3-dimethoxy substitution on the phenyl ring may enhance solubility and modulate binding affinity, while the 4-methylpiperidine group likely contributes to pharmacokinetic properties, such as metabolic stability .

特性

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-13-7-9-24(10-8-13)17-11-16(20-12-21-17)23-19(25)22-14-5-4-6-15(26-2)18(14)27-3/h4-6,11-13H,7-10H2,1-3H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOATVANNBIRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,3-dimethoxyaniline with suitable reagents to form the dimethoxyphenyl intermediate.

    Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate is synthesized through the reaction of appropriate starting materials under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the pyrimidinyl intermediate in the presence of a coupling agent to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

化学反応の分析

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

作用機序

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Urea-Pyrimidine/Pyrrolopyrimidine Cores

SR Series LIMK Inhibitors (SR10847, SR10854, SR10905)

These compounds share a urea linker but differ in their core heterocycles and substituents:

  • Core : Pyrrolo[2,3-d]pyrimidine (vs. pyrimidine in the target compound).
  • Substituents : 4-Chlorophenyl, 4-methoxyphenyl, or 2-fluoro-4-pyrrolopyrimidinyl groups.
  • Activity : IC₅₀ values in LIMK1 biochemical assays range from 15–27 nM, demonstrating potency influenced by halogen and methoxy substitutions .

Key Difference : The target compound’s pyrimidine core (vs. pyrrolopyrimidine) may alter kinase selectivity due to reduced planarity and steric effects.

PKI-587 (1-[4-[4-(Dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea)
  • Core : Triazine (vs. pyrimidine).
  • Substituents: Dimethylaminopiperidine and morpholino-triazine groups.
  • Activity: A dual PI3K/mTOR inhibitor with nanomolar potency, highlighting the role of urea linkers in bridging aromatic and aliphatic pharmacophores .

Key Difference: The triazine core and morpholino substituents in PKI-587 enhance solubility but reduce structural similarity to the target compound.

Pyrimidine Derivatives with Piperidine/Piperazine Substitutions

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives (EP 2023/39)

Examples include:

  • 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
  • 2-(3,4-Dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .

Key Differences :

  • Core: Pyrido-pyrimidinone (vs. pyrimidine), which introduces rigidity and alters electron distribution.
  • Substituents : Similar 3,4-dimethoxyphenyl groups but varied piperazine/diazepane substituents.

These compounds emphasize the importance of heterocyclic core flexibility in target engagement.

Urea-Linked Compounds with Aromatic and Aliphatic Moieties

3-[6-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl]-1-(3-phenylpropyl)urea (CHEMENU)
  • Structure : Urea links a 3-phenylpropyl group to a pyrimidine substituted with 4-phenylpiperazine.

Key Difference : The absence of methoxy groups on the aromatic ring and the use of phenylpiperazine (vs. methylpiperidine) suggest divergent binding modes.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Reported Activity/Use Source
Target Compound Pyrimidine 2,3-Dimethoxyphenyl, 4-methylpiperidine Not explicitly reported
SR10847 (LIMK inhibitor) Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl, 4-pyrrolopyrimidinyl IC₅₀ = 21 nM (LIMK1)
PKI-587 (PI3K/mTOR inhibitor) Triazine Dimethylaminopiperidine, morpholino-triazine Nanomolar potency
EP 2023/39 Derivatives Pyrido-pyrimidinone 3,4-Dimethoxyphenyl, methylpiperazine Kinase inhibition (assumed)
3-[6-(4-Phenylpiperazin-1-yl)...urea Pyrimidine 4-Phenylpiperazine, 3-phenylpropyl Research tool (CHEMENU)

Critical Analysis of Substituent Effects

  • Methoxy Groups : The 2,3-dimethoxy configuration in the target compound may improve solubility compared to 3,4-dimethoxy derivatives in EP 2023/39 compounds .
  • Piperidine vs.
  • Core Heterocycles: Pyrimidine cores (target compound) are less conformationally constrained than pyrrolopyrimidines (SR series) or pyrido-pyrimidinones (EP 2023/39), affecting binding pocket compatibility .

生物活性

1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea involves several key steps:

  • Formation of Dimethoxyphenyl Intermediate : The reaction of 2,3-dimethoxyaniline with suitable reagents.
  • Synthesis of Pyrimidinyl Intermediate : Achieved through controlled reactions of appropriate starting materials.
  • Coupling Reaction : Final coupling of the dimethoxyphenyl and pyrimidinyl intermediates in the presence of a coupling agent to yield the desired urea compound.

Anticancer Properties

Research indicates that 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea exhibits notable anticancer activity. In vitro studies have shown selective cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
MV-4-11 (AML)20.2
Jurkat (T-cell)100
K562 (CML)154.6

The compound demonstrated a significant binding interaction with specific amino acids in the active site of PIM1 kinase, suggesting a targeted mechanism of action .

The mechanism involves interaction with specific molecular targets, modulating their activity and influencing downstream cellular processes. The compound may inhibit critical pathways involved in tumor growth and survival, particularly through its action on kinases such as PIM1 .

Case Studies

In vivo studies have further validated the anticancer potential of this compound:

  • Ehrlich Solid Tumor Model : At a dosage of 25 mg/kg, the compound inhibited triglyceride levels by 37% and showed improved survival rates in treated mice compared to controls.

These findings underscore the compound's potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with structurally similar agents:

Compound NameSimilarity Description
1-(2,4-Difluorobenzyl)-4-methylpiperazineShares structural features but differs in substitution pattern.
1-(3,4-Difluorobenzyl)-4-methylpiperazineSimilar scaffold with different functional groups.
1-(2,6-Difluorobenzyl)-4-methylpiperazineVaries in phenyl ring substitution affecting activity profile.

The unique substitution pattern and presence of the pyrimidinyl group in 1-(2,3-Dimethoxyphenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea likely confer distinct biological properties compared to these analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。